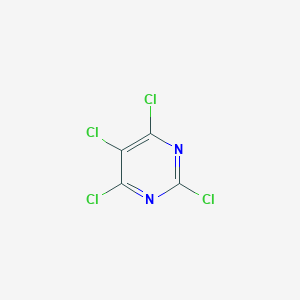










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4](C(Cl)(Cl)Cl)[N:3]=1.[OH-:14].[Na+].[ClH:16].[OH2:17]>>[Cl:8][C:7]1[C:6]([OH:17])=[N:5][C:4]([OH:14])=[N:3][C:2]=1[Cl:1].[Cl:16][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
242 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
emulsifier solution
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
in the course of 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
to 95° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a result
|
|
Type
|
TEMPERATURE
|
|
Details
|
of exothermic heat of reaction
|
|
Type
|
CUSTOM
|
|
Details
|
A clear amber-coloured solution results
|
|
Type
|
WAIT
|
|
Details
|
After a further hour at 90°-95° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The product which has crystallised out
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
rinsed with about 70 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
119 g (82% of theory) of a sand-coloured crystalline substance of melting point 302°-303° C. (decomposition) are obtained
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=NC1Cl)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |